2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline
Description
Properties
IUPAC Name |
oxan-4-yl-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-18(13-6-9-23-10-7-13)21-8-5-14(12-21)24-17-11-19-15-3-1-2-4-16(15)20-17/h1-4,11,13-14H,5-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZWAWPSMRXWLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction, where the oxane-4-carbonyl group acts as a linker. The final step involves the coupling of the pyrrolidine derivative with the quinoxaline core under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods can also aid in identifying the most effective reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline core or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline or pyrrolidine derivatives.
Scientific Research Applications
Antimicrobial Activity
Quinoxaline derivatives have been extensively studied for their antimicrobial properties. Recent studies indicate that compounds similar to 2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline exhibit significant antibacterial and antifungal activities. For instance, quinoxaline 1,4-dioxides have shown effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis . The incorporation of oxane and pyrrolidine moieties may enhance the pharmacological profile of these derivatives.
Anticancer Properties
Research has highlighted the potential of quinoxaline derivatives in oncology. Compounds with similar structures have demonstrated selective cytotoxicity against solid tumor cells under hypoxic conditions . The unique mechanism of action attributed to the quinoxaline ring allows for targeting cancer cells more effectively than traditional chemotherapeutics.
Neurological Applications
The pyrrolidine component in This compound suggests potential applications in treating neurological disorders. Studies have indicated that pyrrolidine derivatives can influence neurotransmitter systems, offering therapeutic avenues for conditions such as depression and anxiety .
Innovative Synthetic Routes
Recent advancements in synthetic methodologies have facilitated the efficient production of quinoxaline derivatives. For example, microwave-assisted synthesis has been employed to create structurally diverse heterocycles, including those containing oxazepine and quinoxaline motifs . This innovative approach not only enhances yield but also reduces reaction times, making it feasible for large-scale production.
Case Studies
Mechanism of Action
The mechanism of action of 2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can intercalate with DNA, while the pyrrolidine ring can interact with proteins, leading to inhibition or activation of biological pathways. The oxane-4-carbonyl group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline, we compare it with structurally and functionally related quinoxaline derivatives (Table 1).
Table 1: Key Comparisons with Analogous Quinoxaline Derivatives
Key Observations
Structural Diversity and Pharmacological Relevance: The target compound’s oxane-pyrrolidinyl-oxy substituent introduces a sterically bulky, oxygen-rich moiety, likely improving solubility compared to simpler substituents like pyrimidin-5-yl in 2-(pyrimidin-5-yl)quinoxaline . This modification may enhance bioavailability or target binding in kinase inhibitors (e.g., mTOR or PI3K pathways), though direct evidence is lacking. In contrast, 2-(pyrimidin-5-yl)quinoxaline leverages the pyrimidine ring’s hydrogen-bonding capacity for interactions with biological targets, contributing to its anti-inflammatory and anticancer effects .
However, the oxane-pyrrolidinyl-oxy group may require multi-step functionalization, increasing synthetic complexity.
Physicochemical Properties :
- The oxane (tetrahydropyran) ring in the target compound likely enhances metabolic stability compared to phenyl or triazole groups in other derivatives, as saturated oxygen heterocycles resist oxidative degradation.
Biological Activity Gaps: While 2-(pyrimidin-5-yl)quinoxaline has well-documented applications, the biological activity of the target molecule remains uncharacterized in the provided evidence. Its efficacy may depend on the interplay between the quinoxaline core’s planar structure and the conformational flexibility of the oxane-pyrrolidinyl-oxy side chain.
Research Implications and Limitations
- Opportunities: The unique substituent in this compound warrants further investigation into its pharmacokinetics and target selectivity, particularly in oncology or immunology.
- Limitations : Current evidence lacks direct data on this compound, necessitating experimental validation of hypothesized properties.
Biological Activity
2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline is a complex organic compound characterized by its quinoxaline core, which is a bicyclic structure containing two nitrogen atoms. This compound also incorporates a pyrrolidine ring and an oxane moiety, enhancing its chemical properties and biological activities. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C18H21N3O3, with a molecular weight of approximately 327.38 g/mol. Its structure can be summarized as follows:
| Component | Structure Description |
|---|---|
| Quinoxaline Core | Bicyclic structure with nitrogen atoms |
| Pyrrolidine Ring | Five-membered ring containing nitrogen |
| Oxane Moiety | Tetrahydrofuran structure linked via carbonyl group |
The biological activity of this compound primarily involves the inhibition of phosphodiesterase enzymes, particularly phosphodiesterase 10A (PDE10A). This enzyme plays a critical role in various signaling pathways related to cellular processes such as apoptosis, proliferation, and inflammation. The inhibition of PDE10A can lead to significant modulation of these processes, making this compound a candidate for therapeutic applications in conditions such as cancer and neurodegenerative diseases.
Anticancer Properties
Research has indicated that quinoxaline derivatives exhibit notable anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, studies involving breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that this compound significantly reduced cell viability and promoted apoptotic pathways.
Antimicrobial Activity
Additionally, quinoxaline derivatives are known for their antimicrobial properties. Preliminary investigations suggest that this compound may inhibit the growth of certain bacterial strains, although specific data on its spectrum of activity remains limited.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy. By modulating signaling pathways associated with inflammation, it may offer therapeutic benefits in inflammatory diseases.
Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various quinoxaline derivatives, including this compound. The results indicated a strong correlation between the structural features of these compounds and their cytotoxic effects against cancer cell lines. The compound was particularly effective against MDA-MB-231 cells, showing enhanced apoptosis compared to controls .
Study 2: Inhibition of PDE10A
A pharmacological study focused on the inhibition of PDE10A revealed that this compound exhibited IC50 values in the low micromolar range. This suggests significant potential for modulating cellular signaling pathways involved in neurodegenerative disorders .
Q & A
Q. How does the oxane-pyrrolidine linker influence pharmacokinetic properties compared to simpler alkyl chains?
Q. What role do methoxy substituents play in modulating the compound’s electronic properties?
- Methodological Answer : Methoxy groups act as electron donors, raising the HOMO energy and enhancing π-backbonding with metal ions (e.g., Fe²⁺ in enzyme active sites). UV-Vis spectroscopy (λmax ~320 nm) and cyclic voltammetry (Epa ~0.8 V) quantify these effects, correlating with redox-mediated antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
